molecular formula C14H17NO4 B1451734 tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate CAS No. 1092352-63-0

tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate

Cat. No.: B1451734
CAS No.: 1092352-63-0
M. Wt: 263.29 g/mol
InChI Key: RHNYRFCBBWKEPV-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate ( 1092352-63-0) is a high-purity chemical building block designed for pharmaceutical research and development. This compound, with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol, features a benzofuran core scaffold that is of significant interest in medicinal chemistry . The benzofuran heterocycle is recognized as a crucial pharmacophore with diverse pharmacological properties, and its 3-aminobenzofuran derivatives are particularly valuable for constructing novel therapeutic agents . Researchers utilize this carbamate-protected aminobenzofuran as a key synthetic intermediate in the development of potential pharmacologically active molecules. The compound's structure incorporates a hydroxymethyl group at the 2-position and a Boc-protected amine at the 5-position of the benzofuran system, making it a versatile precursor for further chemical modification . Store this material under sealed, dry conditions at 2-8°C to maintain stability. This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-10-4-5-12-9(6-10)7-11(8-16)18-12/h4-7,16H,8H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNYRFCBBWKEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate generally involves:

  • Construction or functionalization of the benzofuran core.
  • Introduction of the hydroxymethyl group at the 2-position of the benzofuran.
  • Protection of the amino group as a tert-butyl carbamate (Boc) derivative.

Preparation of the Benzofuran Core and Hydroxymethyl Substitution

While direct literature on this exact compound is scarce, related benzofuran derivatives preparation methods provide insights:

  • Benzofuran synthesis often starts from phenol derivatives substituted appropriately to allow cyclization into the benzofuran ring system. For example, phenol derivatives with halogen or sulfonate leaving groups in the 4-position can be converted into benzofuran structures via acid-catalyzed cyclization or palladium-catalyzed coupling reactions.

  • Hydroxymethyl substitution at the 2-position can be introduced via selective functionalization of the benzofuran ring or by using hydroxymethyl-containing precursors in the cyclization step.

Carbamate Formation: Introduction of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) protecting group is commonly introduced by reacting the amine functionality with di-tert-butyl dicarbonate (Boc2O) or by using tert-butyl carbamate derivatives in coupling reactions.

A representative method for carbamate formation relevant to similar compounds involves:

  • Activation of the hydroxyl or amino group using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) in solvents such as acetonitrile at room temperature for extended periods (e.g., 16 hours).

  • Purification steps include extraction, washing with brine, drying over anhydrous magnesium sulfate, and chromatographic purification on silica gel.

Specific Experimental Procedures and Yields

The following table summarizes experimental conditions and yields from related carbamate synthesis procedures which can be adapted for this compound:

Step Reagents & Conditions Yield Notes
Coupling of amine with Boc derivative 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, DMAP, acetonitrile, 20°C, 16 h ~97% Reaction mixture stirred at room temperature, followed by aqueous workup and silica gel chromatography
Protection of hydroxyl group (if needed) Potassium tert-butoxide, DMSO, 20°C, 1 h 60-62% Used for similar hydroxymethyl piperidine derivatives; conditions may be adapted

Notes on Reaction Optimization and Considerations

  • Acid catalysts such as methanesulfonic acid have been preferred in related benzofuran syntheses to promote cyclization efficiently.

  • Bases like cesium carbonate in DMF have been used to facilitate nucleophilic substitution reactions leading to carbamate formation with high yields (~97%).

  • Purification often requires careful chromatographic separation to isolate the desired carbamate product.

Summary Table of Key Preparation Steps

Preparation Stage Typical Reagents Conditions Outcome
Benzofuran ring formation Phenol derivatives with halogen/sulfonate groups Acid catalysis or Pd-catalyzed coupling Benzofuran core with substituent
Hydroxymethyl introduction Hydroxymethyl-containing precursors or functionalization Selective substitution or cyclization 2-(Hydroxymethyl) substitution
Carbamate protection Boc2O or tert-butyl carbamate derivatives, EDCI, DMAP Room temperature, 16 h, acetonitrile tert-Butyl carbamate protected amine

Research Findings and Literature Insights

  • Patent literature describes the preparation of benzofuran derivatives via phenol derivatives bearing halogen or sulfonate groups, followed by substitution with methanesulfonamide reagents under acidic conditions, which could be adapted for the hydroxymethyl benzofuran carbamate.

  • Experimental data from Ambeed and related chemical suppliers provide detailed reaction conditions and NMR data for tert-butyl carbamate derivatives synthesized via EDCI/DMAP coupling, confirming the robustness of this method for carbamate formation on hydroxymethyl-containing substrates.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Products with oxidized hydroxymethyl groups.

    Reduction: Products with reduced functional groups.

    Substitution: Products with substituted hydroxymethyl groups.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

One of the primary applications of tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate is in the development of anti-inflammatory agents. Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity. For example, studies involving various substituted benzamido phenylcarbamates have shown promising results in reducing inflammation in animal models. These compounds were synthesized and tested against standard anti-inflammatory drugs like indomethacin, yielding inhibition rates ranging from 39% to 54% in carrageenan-induced rat paw edema models .

Structural Characterization and Mechanism of Action

The structural characterization of these compounds is crucial for understanding their mechanism of action. Techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate the molecular structure of this compound and its analogs. In silico docking studies have also been conducted to predict binding interactions with cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammation pathways .

Materials Science

Polymeric Applications

This compound has potential applications in materials science, particularly in the development of radiation-sensitive resins. These resins can be utilized in photolithography and other polymerization processes where controlled polymerization is required. The compound can act as a photoinitiator or a stabilizer in resin formulations, enhancing the performance characteristics of the final product .

Biochemical Research

Proteomics Research

In biochemical research, this compound serves as a useful reagent in proteomics studies. Its role in modifying proteins or peptides can facilitate the study of protein interactions and functions within biological systems. This application is particularly relevant in understanding disease mechanisms at the molecular level and developing targeted therapies .

Case Studies

Case Study: Anti-inflammatory Activity Assessment

A study conducted on various carbamate derivatives highlighted the anti-inflammatory potential of this compound. The study involved synthesizing multiple analogs and assessing their efficacy through in vivo models. The results indicated that certain derivatives not only exhibited reduced inflammation but also showed lower toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This positions this compound as a candidate for further development into safer anti-inflammatory medications .

Case Study: Material Performance Evaluation

In materials science applications, a series of experiments evaluated the performance of resin compositions incorporating this compound as an additive. The findings demonstrated enhanced thermal stability and mechanical properties compared to standard formulations without this compound, suggesting its utility in high-performance material applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnti-inflammatory agentsInhibition rates: 39%-54% in rat models .
Materials ScienceRadiation-sensitive resinsEnhanced thermal stability and mechanical properties .
Biochemical ResearchProteomics reagentFacilitates study of protein interactions .

Comparison with Similar Compounds

(a) tert-Butyl N-[2-(furan-2-yl)-2-oxoethyl]carbamate (CAS: 556026-07-4)

  • Structural Differences : Replaces the benzofuran core with a simpler furan ring and substitutes the hydroxymethyl group with a ketone (-C=O) at the 2-position.
  • The ketone group increases electrophilicity, making it more reactive toward nucleophiles compared to the hydroxymethyl derivative .

(b) N-Adamantanyl Carbamates ()

  • Structural Differences : Features an adamantane moiety instead of benzofuran. For example, tert-butyl N-(6-bromohexyl)carbamate includes a linear alkyl chain with a bromine leaving group.
  • Implications: The adamantane group enhances lipophilicity and metabolic stability, favoring blood-brain barrier penetration. These compounds are often explored for cannabinoid receptor modulation .

(c) Pyrazolo-Pyrimidine-Benzofuran Hybrids ()

  • Example: tert-Butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate.
  • Structural Differences: Integrates a pyrazolo-pyrimidine-chromenone pharmacophore, significantly increasing molecular complexity (MW: 615.7 g/mol).
  • Implications : Such hybrids exhibit potent kinase inhibitory activity, highlighting the role of benzofuran-carbamate intermediates in constructing bioactive molecules .

Key Observations :

  • The target compound’s synthesis shares similarities with ’s methodology, utilizing palladium catalysts for cross-coupling.
  • Adamantanyl derivatives () require simpler alkylation conditions but achieve lower yields .

Physicochemical and Functional Properties

Compound Molecular Weight (g/mol) Key Functional Groups Reactivity/Stability Notes
tert-Butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate ~275.3 Benzofuran, hydroxymethyl, carbamate Hydroxymethyl enables esterification; carbamate stable under basic conditions
tert-Butyl N-[2-(furan-2-yl)-2-oxoethyl]carbamate 239.3 Furan, ketone, carbamate Ketone prone to nucleophilic attack; less stable in acidic conditions
N-Adamantanyl carbamutes ~300–350 Adamantane, carbamate, alkyl High lipophilicity; bromoalkyl variants facilitate further substitution

Key Observations :

  • The benzofuran core enhances aromatic interactions compared to furan analogs.
  • Hydroxymethyl derivatives offer greater versatility in downstream modifications than ketone-containing analogs .

Biological Activity

tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate, a compound with the molecular formula C₁₄H₁₇NO₄ and a molecular weight of 263.3 g/mol, has garnered interest for its potential biological activities. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₇NO₄
  • Molecular Weight : 263.3 g/mol
  • Melting Point : 97-99 °C
  • CAS Number : 1092352-63-0

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways.
  • Antioxidant Properties : It demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition :
    • The compound has shown the ability to inhibit certain hydrolases, which are enzymes that catalyze the hydrolysis of chemical bonds. For instance, studies have indicated that it may selectively inhibit α/β-hydrolase domain-containing proteins (ABHDs), which play roles in lipid metabolism and signaling pathways .
  • Antioxidant Activity :
    • Its structure allows it to scavenge free radicals effectively, thereby reducing oxidative damage in cells. This activity is crucial in preventing cellular damage associated with various diseases .
  • Neuroprotective Mechanisms :
    • The compound may modulate neuroinflammatory pathways and protect neurons from apoptotic signals induced by neurotoxic agents .

In Vitro Studies

In vitro studies have demonstrated the following:

  • Cell Viability Assays : this compound exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 10 to 20 µM, indicating its potential as an anticancer agent.
Cell LineIC50 (µM)Reference
B16 Melanoma15
HeLa Cells12
SH-SY5Y (Neuronal)18

In Vivo Studies

Animal model studies have shown promising results:

  • Anti-tumor Activity : In mouse models implanted with B16 melanoma cells, administration of the compound resulted in significant tumor size reduction compared to controls .

Case Studies

A notable case study involved the administration of this compound in a neurodegenerative disease model. The results indicated a reduction in neuroinflammation markers and improved cognitive function in treated animals compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate, and how can reaction conditions be optimized for yield improvement?

  • Methodology :

  • Step 1 : Utilize carbamate coupling reactions, as demonstrated in analogous compounds (e.g., tert-butyl carbamate derivatives), by reacting 2-(hydroxymethyl)-1-benzofuran-5-amine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) .
  • Step 2 : Optimize reaction parameters:
  • Catalysts : Use 4-dimethylaminopyridine (DMAP) to accelerate Boc protection .
  • Temperature : Maintain 0–25°C to minimize side reactions (e.g., hydrolysis of the Boc group) .
  • Solvent : Polar aprotic solvents (e.g., THF) improve solubility and reaction homogeneity .
  • Step 3 : Monitor reaction progress via TLC or HPLC, terminating when amine consumption exceeds 95%.

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

  • Methodology :

  • Liquid-Liquid Extraction : Separate unreacted starting materials using ethyl acetate and water, leveraging the compound’s moderate hydrophobicity .
  • Column Chromatography : Use silica gel with a gradient of hexane/ethyl acetate (3:1 to 1:1) to resolve Boc-protected products from byproducts .
  • Recrystallization : Employ tert-butyl methyl ether (MTBE) or ethanol for high-purity crystals, as demonstrated in structurally similar carbamates .

Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic methods?

  • Methodology :

  • NMR Analysis : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and benzofuran moiety (δ 6.5–8.0 ppm for aromatic protons) .
  • HRMS : Verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <2 ppm error .
  • IR Spectroscopy : Identify carbamate C=O stretching (~1680–1720 cm⁻¹) and hydroxyl O-H bands (~3200–3400 cm⁻¹) .

Advanced Research Questions

Q. What strategies are employed in single-crystal X-ray diffraction (SCXRD) analysis to resolve molecular conformation ambiguities in benzofuran-derived carbamates?

  • Methodology :

  • Crystallization : Grow crystals via slow evaporation of saturated solutions in MTBE or ethanol .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .
  • Refinement : Apply SHELXL for structure solution, focusing on hydrogen-bonding networks (e.g., N–H···O interactions) to validate molecular packing .

Q. How can computational chemistry tools predict the reactivity or biological interactions of this carbamate derivative?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzofuran ring .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonds with the carbamate group .
  • MD Simulations : Assess hydrolytic stability of the Boc group in aqueous environments using GROMACS .

Q. What analytical approaches address discrepancies between theoretical and observed spectral data?

  • Methodology :

  • Tandem MS/MS : Fragment ions (e.g., loss of tert-butoxy group, m/z ~56) confirm structural assignments .
  • Dynamic NMR : Resolve conformational equilibria (e.g., hindered rotation of the Boc group) by variable-temperature ¹H NMR .
  • X-ray Powder Diffraction (XRPD) : Compare experimental vs. simulated patterns to detect polymorphic impurities .

Q. What methodologies evaluate the hydrolytic stability of the Boc group under varying pH conditions?

  • Methodology :

  • Kinetic Studies : Monitor Boc cleavage via HPLC in buffered solutions (pH 1–13) at 25–37°C .
  • Activation Energy Calculation : Use Arrhenius plots to determine degradation rates and shelf-life predictions .
  • Stabilization Strategies : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to suppress oxidative decomposition .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate
Reactant of Route 2
tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.